2-{[5-methyl-4-(4-methylphenyl)thiophen-3-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Overview
Description
2-{[5-methyl-4-(4-methylphenyl)thiophen-3-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is a complex organic compound that features a thienyl group, a phenyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-methyl-4-(4-methylphenyl)thiophen-3-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide typically involves multi-step organic reactions. The process may start with the preparation of the thienyl and phenyl intermediates, followed by their coupling and subsequent functionalization to introduce the hydrazinecarbothioamide group. Common reagents and conditions used in these reactions include:
Thienyl and phenyl intermediates: Prepared via Friedel-Crafts acylation or alkylation reactions.
Coupling reactions: Often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Functionalization: Introduction of the hydrazinecarbothioamide group through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[5-methyl-4-(4-methylphenyl)thiophen-3-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The thienyl and phenyl groups can be oxidized to form sulfoxides or sulfonates.
Reduction: The carbonyl and hydrazinecarbothioamide groups can be reduced to corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Reagents such as halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfonates, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a potential drug candidate or as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{[5-methyl-4-(4-methylphenyl)thiophen-3-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-{[5-methyl-4-(4-methylphenyl)thiophen-3-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide: Unique due to its specific combination of functional groups.
Other thienyl-containing compounds: May share similar chemical reactivity but differ in biological activity.
Other hydrazinecarbothioamide derivatives: May have similar biological activity but differ in chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[[5-methyl-4-(4-methylphenyl)thiophene-3-carbonyl]amino]-3-(oxolan-2-ylmethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-12-5-7-14(8-6-12)17-13(2)26-11-16(17)18(23)21-22-19(25)20-10-15-4-3-9-24-15/h5-8,11,15H,3-4,9-10H2,1-2H3,(H,21,23)(H2,20,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEBHVUXWKGNRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2C(=O)NNC(=S)NCC3CCCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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